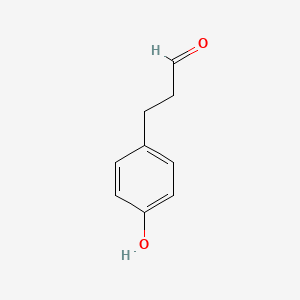

3-(4-Hydroxyphenyl)propanal

Descripción

Natural Occurrence and Biosynthesis of 3-(4-Hydroxyphenyl)propanal

This compound, sometimes referred to as p-hydroxycinnamaldehyde, is a metabolite found in the plant kingdom and plays a crucial role as a building block in the biosynthesis of more complex molecules. smolecule.com

Scientific literature has documented the presence of this compound or its derivatives in various plant species. Notably, it has been identified in plants such as Smallanthus fruticosus, a species of flowering plant in the sunflower family, and Taxus baccata, commonly known as the European yew. smolecule.com While the aldehyde form is a key biosynthetic intermediate, its reduced alcohol form, 3-(4-hydroxyphenyl)-1-propanol, has also been reported in Smallanthus fruticosus and Calocedrus formosana. evitachem.comnih.gov In the cuticular wax of Taxus baccata needles, esters derived from the related compound 3-(4'-hydroxyphenyl)-propanol have been identified, suggesting a metabolic relationship within the plant's phenylpropanoid pathway. researchgate.net

A significant role of this compound is its function as a key precursor in the biosynthesis of certain alkaloids. Research has definitively established it as an intermediate in the formation of colchicine (B1669291), a medicinal alkaloid produced by plants like Gloriosa superba. researchgate.netnih.govsci-hub.se In this biosynthetic pathway, this compound (referred to in some studies as 4-hydroxydihydrocinnamaldehyde or 4-HDCA) undergoes a critical Pictet-Spengler condensation reaction with dopamine (B1211576). researchgate.netsci-hub.seresearchgate.net This reaction, catalyzed by a specific synthase enzyme, forms the 1-phenethylisoquinoline scaffold, which is the foundational structure of colchicine. researchgate.netnih.gov The elucidation of this step was a pivotal discovery in understanding the complete biosynthetic route to this complex and valuable natural product. sci-hub.se

Significance of the Phenolic Propanal Moiety in Bioactive Compounds

The chemical structure of this compound, specifically the combination of a phenolic hydroxyl group and an aldehyde function on a three-carbon chain, is crucial to its reactivity and potential bioactivity.

The phenolic moiety is a well-known feature in a vast array of natural products that exhibit significant biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.govmdpi.commdpi.com The hydroxyl group on the aromatic ring can donate a hydrogen atom, enabling the molecule to act as a radical scavenger, a primary mechanism of antioxidant activity. nih.gov

Current Research Landscape and Knowledge Gaps regarding this compound

Current research on this compound is multifaceted, exploring its synthetic utility and biological potential. It is utilized as a chemical intermediate in the synthesis of more complex organic molecules and pharmaceuticals. smolecule.com Studies have indicated that the compound may possess antioxidant and anti-inflammatory properties, though much of this research is still in preliminary stages. smolecule.com For example, derivatives of the related compound 3-((4-hydroxyphenyl)amino)propanoic acid have shown promise as antimicrobial agents against multidrug-resistant pathogens. nih.gov

Despite this progress, significant knowledge gaps remain. The full spectrum of its biological activities has yet to be thoroughly investigated, including its potential antimicrobial or anticancer effects. smolecule.com While its role in colchicine biosynthesis is established, its broader functions in plant physiology and metabolism are not fully understood. smolecule.com Furthermore, the precise molecular mechanisms underlying its potential therapeutic effects require more in-depth investigation to identify specific cellular targets and pathways. Future research is necessary to fully elucidate the compound's mechanism of action and to explore the potential of it and its derivatives in various applications. smolecule.com

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-7,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEQXZCFSBLNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474676 | |

| Record name | 3-(4-hydroxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20238-83-9 | |

| Record name | 3-(4-hydroxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Hydroxyphenyl Propanal

Reduction-Based Synthesis Approaches

Reduction-based methods are a common strategy for synthesizing 3-(4-hydroxyphenyl)propanal, primarily involving the selective reduction of a precursor molecule.

Catalytic Hydrogenation of 4-Hydroxycinnamaldehyde

A prevalent method for producing this compound is the catalytic hydrogenation of 4-hydroxycinnamaldehyde. smolecule.com This process involves the addition of hydrogen across the carbon-carbon double bond of the cinnamaldehyde (B126680) derivative, while leaving the aldehyde and hydroxyl functional groups intact.

The reaction is typically carried out in the presence of a metal catalyst, with palladium being a common choice. smolecule.com The process is generally performed under controlled temperature and pressure conditions to ensure high yield and purity of the final product. Industrial-scale production often utilizes this method, optimizing conditions for efficiency and cost-effectiveness.

Table 1: Catalytic Hydrogenation of 4-Hydroxycinnamaldehyde

| Catalyst | Reaction Conditions | Yield | Purity | Reference |

| Palladium | Controlled temperature and pressure | High | High |

Condensation-Based Synthesis Approaches

Condensation reactions provide an alternative route to this compound, building the carbon skeleton through the formation of new carbon-carbon bonds.

Aldol (B89426) Condensation of 4-Hydroxybenzaldehyde (B117250) with Acetaldehyde followed by Hydrogenation

Another significant synthetic route involves a two-step process starting with the aldol condensation of 4-hydroxybenzaldehyde and acetaldehyde. smolecule.com This initial reaction forms an α,β-unsaturated aldehyde intermediate.

The subsequent step is the selective hydrogenation of this intermediate. Similar to the reduction of 4-hydroxycinnamaldehyde, this hydrogenation targets the carbon-carbon double bond to yield the saturated aldehyde, this compound. libretexts.org This multi-step approach allows for the construction of the target molecule from simpler, readily available starting materials.

Novel and Green Synthetic Routes toward this compound

In recent years, there has been a growing emphasis on the development of novel and environmentally friendly ("green") synthetic methods. For the synthesis of related compounds, researchers have explored one-pot reductive cyclocondensation processes in water, highlighting a move towards more sustainable chemical manufacturing. nbu.ac.in While specific examples for this compound are still emerging, the principles of using less hazardous solvents, reducing reaction steps, and improving atom economy are driving innovation in this area. nbu.ac.inacs.org

Regioselective and Stereoselective Synthesis of this compound and its Analogues

The concepts of regioselectivity and stereoselectivity are crucial in organic synthesis, particularly when dealing with complex molecules or when specific isomers are desired.

Regioselectivity refers to the control of the position at which a reaction occurs. In the synthesis of analogues of this compound, such as in hydroformylation reactions, the choice of catalyst and ligands can direct the addition of a formyl group to a specific carbon atom, leading to the desired constitutional isomer. nih.gov

Stereoselectivity involves controlling the three-dimensional arrangement of atoms in a molecule. For the synthesis of optically active analogues, such as 3-(4-hydroxyphenyl)propionic acids, asymmetric hydrogenation is a key technique. google.com This method uses chiral catalysts to produce one enantiomer in excess of the other. While the propanal moiety of this compound itself does not have a stereocenter, these principles are vital for the synthesis of its chiral derivatives and more complex related structures. google.comorganic-chemistry.org

Research in this area for related compounds has demonstrated the use of chiral auxiliaries and catalysts to achieve high levels of stereochemical control. researchgate.netgoogle.com

Advanced Analytical Techniques in 3 4 Hydroxyphenyl Propanal Research

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating 3-(4-Hydroxyphenyl)propanal from complex mixtures and accurately determining its concentration. Both gas and liquid chromatography play pivotal roles in its analysis.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Retention Index Studies of this compound

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a high degree of certainty in compound identification. A key parameter in GC is the retention index (RI), which aids in the identification of compounds by normalizing retention times relative to a series of n-alkane standards. This approach minimizes variations caused by differences in GC column dimensions, temperature programming, and carrier gas flow rate.

The retention index system provides a more reliable method for compound identification than retention time alone. The Van den Dool and Kratz retention index is commonly used for temperature-programmed GC analysis. For this compound, a specific retention index has been determined on a non-polar stationary phase, which is a critical piece of data for its unambiguous identification in complex samples. nist.gov

Table 1: Gas Chromatography Retention Index for this compound

| Compound | Stationary Phase | Retention Index (I) | Reference |

|---|---|---|---|

| This compound | HP-5MS (non-polar) | 1489.5 | Andriamaharavo, 2014 nist.gov |

This retention index value serves as a benchmark for laboratories to confirm the presence of this compound in their samples when using a similar GC column and conditions.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Related Phenolic Compounds

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic molecules, including phenolic compounds that may be related to or co-exist with this compound. For enhanced sensitivity and selectivity, fluorescence detection is often employed. Phenolic compounds, due to their aromatic ring and hydroxyl group, often exhibit natural fluorescence, making this detection method particularly suitable.

The use of a fluorescence detector in series with a UV absorbance detector can significantly increase the selectivity and sensitivity for the determination of various phenolic compounds. By selecting appropriate excitation and emission wavelengths, analysts can target specific fluorescent analytes in a complex matrix, thereby reducing interferences and achieving lower detection limits. This is highly advantageous when analyzing for trace levels of this compound or its related phenolic counterparts in various samples.

Table 2: Typical HPLC-Fluorescence Detection Parameters for Phenolic Compounds

| Parameter | Wavelength Range |

|---|---|

| Excitation Wavelength (λex) | 225 - 280 nm |

| Emission Wavelength (λem) | 300 - 350 nm |

Spectroscopic Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. Through the analysis of 1H and 13C NMR spectra, the chemical environment of each hydrogen and carbon atom in this compound can be mapped out.

In the 1H NMR spectrum of this compound, distinct signals are expected for the aldehydic proton, the aromatic protons on the benzene (B151609) ring, and the protons of the propyl chain. The chemical shift (δ) of these protons, their integration (relative number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) provide a detailed picture of the molecule's proton framework. For example, the aldehydic proton would appear as a characteristic triplet at a downfield chemical shift. The aromatic protons would show a typical AA'BB' splitting pattern for a 1,4-disubstituted benzene ring.

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shift of the carbonyl carbon of the aldehyde group would be significantly downfield, typically in the range of 190-200 ppm. The aromatic carbons and the carbons of the propyl chain would resonate at characteristic chemical shifts, allowing for the complete assignment of the carbon framework.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Aldehydic CH | ~9.8 (t) | ~202 |

| Aromatic CH (adjacent to C-OH) | ~6.8 (d) | ~115 |

| Aromatic CH (adjacent to propyl) | ~7.1 (d) | ~130 |

| Aromatic C-OH | - | ~155 |

| Aromatic C-propyl | - | ~130 |

| Propyl CH2 (adjacent to ring) | ~2.9 (t) | ~30 |

| Propyl CH2 (middle) | ~2.8 (t) | ~45 |

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. t = triplet, d = doublet.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization mass spectrometry (EI-MS) provides information about its molecular weight and characteristic fragmentation pattern, which acts as a molecular fingerprint.

The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight (150.17 g/mol ). The fragmentation of the molecular ion provides valuable structural information. A prominent fragment ion is often observed at m/z 107, which corresponds to the stable hydroxytropylium ion, formed by benzylic cleavage. Other significant fragments can arise from the loss of the propanal side chain or parts of it. The analysis of these fragmentation patterns is crucial for the unequivocal identification of the compound.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 150 | [M]+ (Molecular Ion) |

| 121 | [M-CHO]+ |

| 107 | [HOC6H4CH2]+ |

Derivatization Strategies for Enhanced Analytical Detection of Carbonyl Groups in this compound

To overcome challenges such as poor ionization efficiency or low UV absorbance of the carbonyl group in this compound, derivatization strategies are often employed. These chemical modifications introduce a tag onto the molecule that enhances its detectability by various analytical instruments.

A common approach for derivatizing aldehydes and ketones is to react them with reagents that target the carbonyl group. For instance, Girard's reagents react with the carbonyl group to form a hydrazone derivative that contains a permanently charged quaternary ammonium (B1175870) moiety. This pre-charged tag significantly enhances the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to much lower detection limits.

Another widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH). The reaction of DNPH with an aldehyde forms a 2,4-dinitrophenylhydrazone, which is a highly colored compound that can be easily detected by UV-Visible spectrophotometry or HPLC with a UV detector. This method is particularly useful for quantifying carbonyl compounds in various matrices.

The choice of derivatization strategy depends on the analytical technique being used and the specific requirements of the analysis, such as the desired sensitivity and the nature of the sample matrix.

Biological Activities and Mechanistic Studies of 3 4 Hydroxyphenyl Propanal

Investigations into Antioxidant Properties of 3-(4-Hydroxyphenyl)propanal and its Derivatives

Emerging research has highlighted the potential antioxidant properties of this compound. smolecule.com This activity is often attributed to its phenolic structure, which is a common feature in many natural antioxidant compounds. The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize free radicals, a key mechanism in preventing oxidative damage. Studies on plant extracts containing phenolic compounds have shown a correlation between their presence and antioxidant capacity. researchgate.net For instance, the methanolic extract of Mahonia napaulensis bark, which contains a variety of phytochemicals including phenolics, demonstrated moderate antioxidant activity. researchgate.net

While direct, extensive studies quantifying the specific antioxidant strength of pure this compound are still developing, the antioxidant activity of structurally related compounds and the extracts in which it is found provide a basis for its potential in this area. smolecule.comresearchgate.net Polysaccharides, for example, have been linked to antioxidant effects, and their efficacy can be enhanced by the presence of covalently linked phenolic compounds. researchgate.net Further in-depth studies are considered necessary to fully elucidate the mechanisms behind its antioxidant properties. smolecule.com

Anti-inflammatory Research Involving this compound

Scientific investigations suggest that this compound possesses potential anti-inflammatory activities. smolecule.com This has made it a subject of interest in biochemical research. The anti-inflammatory effects are often studied in the context of plant extracts where the compound is naturally present. For example, Mahonia napaulensis, a plant known to contain various bioactive compounds, is traditionally used to treat inflammation. researchgate.net

Compounds with similar structural motifs, such as Dihydroberberine, a derivative of berberine, have been shown to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK. researchgate.net While more focused research on this compound is needed, these findings support the rationale for exploring its anti-inflammatory potential. smolecule.com Future research is expected to delve deeper into the specific mechanisms driving these properties. smolecule.com

Interactions with Biological Macromolecules

The chemical structure of this compound, specifically its aldehyde group, allows for significant interactions with various biological macromolecules, influencing their structure and function. smolecule.com

Formation of Schiff Bases with Amino Groups in Proteins and Enzymes

A notable interaction of this compound is its ability to form Schiff bases. smolecule.com This reaction occurs between the compound's aldehyde group and the primary amino groups found in the side chains of amino acid residues like lysine (B10760008) within proteins and enzymes. The formation of these covalent bonds can alter the protein's three-dimensional structure and, consequently, its function. smolecule.com This capability makes this compound a useful tool in biochemical research for studies involving protein modifications and their impact on cellular signaling and metabolic processes. smolecule.com

Modulation of Enzyme Activity (e.g., Aldehyde Dehydrogenase)

This compound is known to interact with aldehyde dehydrogenase (ALDH), a critical enzyme in the metabolism and detoxification of aldehydes within the body. smolecule.com This interaction can modulate the enzyme's activity. The aldehyde group of the compound is a substrate for ALDH, and its processing by the enzyme is a key step in its metabolic pathway. The nature of this interaction can have significant implications in both pharmacology and toxicology. smolecule.com

Potential as a Lead Compound in Drug Discovery

Due to its demonstrated biological activities, this compound is considered a potential lead compound in drug development. smolecule.com A lead compound is a chemical starting point for the creation of new drugs. Its inherent antioxidant and anti-inflammatory properties, coupled with its ability to interact with key enzymes and proteins, make it an attractive scaffold for medicinal chemists. smolecule.com It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals. smolecule.com The structural similarities it shares with other bioactive compounds further underscore its potential in the search for new therapeutic agents. smolecule.com

Data Tables

Table 1: Summary of Investigated Biological Activities

| Biological Activity | Finding | Research Focus | Citation |

|---|---|---|---|

| Antioxidant | Possesses potential antioxidant properties. | In-depth studies are needed to elucidate the exact mechanisms. | smolecule.com |

| Anti-inflammatory | Exhibits potential anti-inflammatory effects. | Further research is required to fully understand the therapeutic potential. | smolecule.com |

Table 2: Mechanistic Insights into Molecular Interactions

| Interaction Mechanism | Target Molecule(s) | Consequence | Citation |

|---|---|---|---|

| Schiff Base Formation | Amino groups in proteins and enzymes. | Alters protein structure and function, impacting cellular pathways. | smolecule.com |

| Enzyme Modulation | Aldehyde Dehydrogenase (ALDH). | Influences the metabolism and detoxification of aldehydes. | smolecule.com |

| Metabolic Influence | Metabolic pathways involving aldehyde processing. | Potential to impact cellular signaling and metabolic processes. | smolecule.com |

Studies on Specific Biological Responses attributed to this compound

The chemical compound this compound, a naturally occurring aldehyde, has been the subject of various scientific investigations to elucidate its biological activities. Research has primarily focused on its antioxidant, anti-inflammatory, and antimicrobial properties, as well as its interactions with key cellular components. These studies indicate its potential to modulate biological pathways, offering insights into its functional role.

Antioxidant Properties

The antioxidant capacity of this compound is a significant area of research. Its chemical structure, featuring a phenolic hydroxyl group, allows it to act as a free radical scavenger, which is crucial for combating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases. Studies have demonstrated that this compound can effectively neutralize free radicals, suggesting its potential application as a natural antioxidant agent. nih.gov Research indicates that the compound can significantly reduce markers of oxidative stress in cell cultures that have been exposed to oxidizing agents. The antioxidant defense mechanism involves the modulation of reactive oxygen species (ROS), which influences cellular redox homeostasis.

Anti-inflammatory Effects

In vitro studies have provided evidence for the anti-inflammatory properties of this compound. nih.gov The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. Mechanistic studies suggest that its anti-inflammatory actions may be mediated through the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways in macrophage models. Research in animal models has also indicated a reduction in edema and levels of inflammatory cytokines following administration of the compound.

Table 1: Summary of Investigated Anti-inflammatory Responses

| Biological Response | Model System | Key Findings |

| Inhibition of Pro-inflammatory Cytokines | In vitro cell cultures | Demonstrated reduction in the production of key inflammatory mediators. |

| Modulation of Inflammatory Pathways | Macrophage cell models (e.g., RAW 264.7) | Influences the NF-κB and COX-2 signaling pathways. |

| Reduction of Edema | Animal models | Showed a decrease in inflammation-induced edema. |

Antimicrobial Activity

This compound has exhibited antimicrobial activity against a range of pathogens. Research has documented its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, notably Staphylococcus aureus and Escherichia coli. The proposed mechanism for its action against Gram-positive bacteria involves the disruption of the bacterial membrane. This activity suggests its potential utility as a natural antimicrobial agent. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively detailed in the reviewed literature, studies on its derivatives have shown significant antimicrobial potential. researchgate.net

Table 2: Observed Antimicrobial Spectrum

| Pathogen | Type | Finding |

| Staphylococcus aureus | Gram-positive bacterium | Effective inhibition of growth observed. |

| Escherichia coli | Gram-negative bacterium | Effective inhibition of growth observed. |

Mechanistic Insights: Enzyme and Signaling Pathway Interactions

The biological activities of this compound are underpinned by its interactions at the molecular level. The presence of both a hydroxyl group on the phenyl ring and an aldehyde group on the propanal chain allows for a variety of biological interactions.

Interaction with Aldehyde Dehydrogenase

The compound is known to interact with aldehyde dehydrogenase (ALDH), a critical enzyme in the metabolism and detoxification of aldehydes. The aldehyde group of this compound can form a Schiff base with amino groups in proteins, including enzymes like ALDH, which can alter their function and influence metabolic pathways. The oxidation of the aldehyde group to a carboxylic acid, forming 4-hydroxybenzenepropanoic acid, reduces this reactivity and weakens its binding to aldehyde dehydrogenase.

Modulation of Cell Signaling

The ability of this compound to form Schiff bases suggests it can alter protein structures, thereby impacting cellular signaling pathways. This modulation could be the basis for its therapeutic effects in conditions characterized by dysregulated cell signaling. For instance, its influence on the NF-κB pathway is a key aspect of its anti-inflammatory mechanism.

Role of 3 4 Hydroxyphenyl Propanal in Complex Chemical Systems and Biosynthetic Pathways

Enzymatic Transformations involving 3-(4-Hydroxyphenyl)propanal

The chemical versatility of this compound makes it a substrate for several classes of enzymes that modify its structure, leading to a diverse array of natural products. These enzymatic transformations are crucial for the biosynthesis of alkaloids and other secondary metabolites.

A primary role of this compound in phytochemistry is its function as a key building block in the biosynthesis of phenethylisoquinoline alkaloids (PIAs). These alkaloids are medically important, with compounds like homoharringtonine (B1673347) used in cancer therapy. The central reaction is a Pictet-Spengler condensation between this compound and dopamine (B1211576). nih.gov

This condensation reaction forms the core 1-phenethylisoquinoline scaffold, which is the common precursor for all PIA compounds. nih.gov In the plant Cephalotaxus hainanensis, this crucial step is catalyzed by a newly identified enzyme named phenethylisoquinoline scaffold synthase (ChPSS). nih.gov This enzyme represents a critical branching point, diverting metabolites away from the related benzylisoquinoline alkaloid (BIA) pathway, which uses a structurally similar aldehyde, 4-hydroxyphenylacetaldehyde (4-HPAA). nih.gov Interestingly, (S)-norcoclaurine synthase (NCS), an enzyme typically involved in BIA synthesis, can also catalyze the condensation of this compound and dopamine, demonstrating a degree of substrate promiscuity that can be exploited in synthetic biology approaches. nih.govresearchgate.net

The native biosynthetic pathway to produce this compound itself is lengthy, starting from L-phenylalanine and involving at least five enzymatic steps. nih.gov However, advancements in synthetic biology have enabled the construction of artificial, shorter pathways. For instance, a two-step enzymatic cascade has been designed where 3-(4-hydroxyphenyl) propanol (B110389) (4-HPP) is first oxidized to this compound by an alcohol dehydrogenase (ADH7), and then condensed with dopamine by NCS to yield the final scaffold. nih.gov

Table 1: Key Enzymes in 1-Phenethylisoquinoline Scaffold Biosynthesis

| Enzyme | Abbreviation | Substrates | Product | Function |

|---|---|---|---|---|

| Phenethylisoquinoline Scaffold Synthase | ChPSS | This compound, Dopamine | 1-Phenethylisoquinoline scaffold | Catalyzes the key Pictet-Spengler condensation in PIA biosynthesis. nih.gov |

| (S)-Norcoclaurine Synthase | NCS | This compound, Dopamine | 1-Phenethylisoquinoline scaffold | Primarily for BIA synthesis, but can promiscuously catalyze PIA scaffold formation. nih.gov |

| Alcohol Dehydrogenase 7 | ADH7 | 3-(4-hydroxyphenyl) propanol (4-HPP) | This compound | Used in artificial pathways to generate the aldehyde precursor. nih.gov |

Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons and are involved in the biotransformation of many phenolic compounds. wikipedia.org While direct studies on the oxidation of this compound by these enzymes are limited, the activity of vanillyl-alcohol oxidase (VAO) on structurally related 4-alkylphenols provides significant insight into potential enzymatic modifications. VAO, a flavoprotein from the fungus Penicillium simplicissimum, acts on a wide range of para-substituted phenols. scispace.comnih.gov

The kinetic mechanism of VAO has been studied with short-chain 4-alkylphenols like 4-ethylphenol (B45693) and 4-propylphenol. nih.gov The enzyme catalyzes the oxidation of these substrates, with the rate of flavin reduction being the determining step for turnover. nih.gov During this process, a p-quinone methide intermediate of the substrate is formed. nih.gov Depending on the substrate, VAO can catalyze different reactions, including the oxidation of 4-hydroxybenzyl alcohols and the oxidative deamination of 4-hydroxybenzylamines. scispace.com For instance, another VAO-homolog, 4-ethylphenol oxidase (Gc4EO), is highly effective in the dehydrogenation of para-substituted phenols to produce compounds like 4-vinylphenol. nih.gov Similarly, tyrosinase, another oxidoreductase, is known to oxidize various 4-alkylphenols, leading to the formation of o-quinones, which can then isomerize to p-quinone methides. nih.gov These examples suggest that an oxidoreductase could potentially oxidize the alkyl side chain of this compound or modify its phenolic ring.

Table 2: Substrate Specificity of Vanillyl-Alcohol Oxidase (VAO) and Related Oxidases

| Enzyme | Substrate Class | Example Substrate | Typical Product |

|---|---|---|---|

| Vanillyl-Alcohol Oxidase (VAO) | 4-Hydroxybenzyl alcohols | Vanillyl alcohol | Vanillin (B372448) |

| Vanillyl-Alcohol Oxidase (VAO) | 4-Allylphenols | Eugenol | Coniferyl alcohol scispace.com |

| Vanillyl-Alcohol Oxidase (VAO) | Short-chain 4-alkylphenols | 4-Ethylphenol | 1-(4'-hydroxyphenyl)ethanol |

| 4-Ethylphenol Oxidase (Gc4EO) | 4-Alkylphenols | 4-Ethylphenol | 4-Vinylphenol nih.gov |

Metabolic Fate and Biotransformation of this compound in Biological Systems

The metabolic fate of this compound in biological systems is not extensively documented. However, insights can be drawn from studies on the biotransformation of other phenylpropanoids and phenolic compounds by microorganisms, particularly fungi. Fungi are well-known for their ability to metabolize xenobiotics and natural products through enzymes like cytochrome P450 monooxygenases. researchgate.net

Filamentous fungi, such as Cunninghamella elegans, are used as models for mammalian metabolism and can perform reactions like hydroxylation on foreign compounds. mdpi.com For example, C. elegans can convert the plant growth regulator forchlorfenuron (B1673536) into its 4-hydroxyphenyl derivative. mdpi.com Fungi from the genus Aspergillus are also known to transform phenolic compounds. For instance, Aspergillus niger can reduce vanillin to vanillyl alcohol or oxidize it to vanillic acid. researchgate.net Fungal biotransformation is a powerful tool for generating novel chemical structures through stereoselective reactions like hydroxylation and oxidation. bohrium.comfrontiersin.org

Given these capabilities, it is plausible that if this compound were introduced into such a biological system, it could undergo several transformations. Potential metabolic routes could include:

Reduction of the aldehyde group to form 3-(4-hydroxyphenyl)-1-propanol.

Oxidation of the aldehyde group to form 3-(4-hydroxyphenyl)propanoic acid.

Hydroxylation of the aromatic ring, adding another hydroxyl group to create a catechol structure.

Demethylation or other modifications if the compound were derivatized. nih.gov

Contribution to Plant Physiology and Phytochemistry

In plants, this compound is an intermediate within the broader phenylpropanoid pathway. This pathway is central to the synthesis of a vast array of secondary metabolites that are crucial for plant survival, defense, and interaction with the environment. researchgate.netfrontiersin.org The phenylpropanoid pathway begins with the deamination of the amino acid phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL). researchgate.net

The resulting cascade of enzymatic reactions produces precursors for several major classes of plant compounds:

Lignin (B12514952): A complex polymer that provides structural support to the plant cell wall and acts as a barrier against pathogens. cellmolbiol.org this compound biosynthesis diverges from the lignin pathway, representing a key metabolic branch point. nih.gov

Flavonoids: A diverse group of compounds involved in UV protection, pigmentation (e.g., anthocyanins), and signaling between the plant and microbes. nih.gov

Phytoalexins: Antimicrobial compounds produced by plants in response to pathogen attack. cellmolbiol.org

Alkaloids: As discussed, this compound is a direct precursor to phenethylisoquinoline alkaloids. nih.gov

Therefore, the contribution of this compound to plant physiology is primarily as a metabolic intermediate. Its synthesis and consumption are tightly regulated within the intricate network of phenylpropanoid metabolism, which allows plants to respond to developmental cues and environmental stresses by producing the appropriate chemical defenses or structural components. frontiersin.orgcellmolbiol.org

Table of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | 4-hydroxydihydrocinnamaldehyde (4-HDCA) |

| Dopamine | |

| 1-Phenethylisoquinoline | |

| Homoharringtonine | |

| 4-Hydroxyphenylacetaldehyde | 4-HPAA |

| (S)-Norcoclaurine | |

| 3-(4-hydroxyphenyl) propanol | 4-HPP |

| 4-coumaroyl aldehyde | |

| L-Phenylalanine | |

| Vanillyl alcohol | |

| Vanillin | |

| 4-Ethylphenol | |

| 4-Propylphenol | |

| p-Quinone methide | |

| 4-Vinylphenol | |

| Eugenol | |

| Coniferyl alcohol | |

| o-Quinone | |

| Forchlorfenuron | |

| 3-(4-hydroxyphenyl)propanoic acid | |

| Vanillic acid |

Future Directions in 3 4 Hydroxyphenyl Propanal Research

Elucidation of Detailed Mechanisms of Biological Action

While direct research on the specific biological mechanisms of 3-(4-Hydroxyphenyl)propanal is still emerging, studies on its close structural relatives and metabolites provide a roadmap for future inquiry. A key area of investigation is its potential anti-inflammatory activity. For instance, 3-(4-hydroxyphenyl)propionic acid (HPPA), a major microbial metabolite of procyanidin (B600670) A2, has been shown to restrict cellular oxidative stress and inflammation by acting on the nuclear factor kappa-B (NF-κB) pathways. rsc.org Similarly, a synthetic derivative, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), was found to significantly inhibit the phosphorylation of NF-κB p65, thereby reducing the production of inflammatory cytokines like IL-6, IL-1β, IL-8, and TNF-α in monocyte/macrophage-like cells. nih.gov These findings suggest that a primary direction for future research will be to determine if this compound itself modulates the NF-κB signaling pathway or other key inflammatory cascades. Elucidating these precise molecular interactions is a critical step toward understanding its potential therapeutic applications.

Investigation of Novel Biological Activities (e.g., Antimicrobial, Anticancer)

The 4-hydroxyphenyl moiety is a recognized pharmacophore present in numerous compounds with potent biological effects, including antimicrobial and anticancer properties. nih.govmdpi.com This has spurred research into derivatives of this compound to explore novel therapeutic activities.

Antimicrobial Activity: Researchers have synthesized libraries of compounds based on a 3-((4-hydroxyphenyl)amino)propanoic acid scaffold. These derivatives have demonstrated structure-dependent antimicrobial activity against a range of multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and drug-resistant Candida species. nih.gov Certain hydrazone derivatives containing heterocyclic substituents were identified as having particularly potent and broad-spectrum activity. nih.gov

Anticancer Activity: The same class of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been investigated for anticancer properties. mdpi.com Studies have shown that these compounds can exhibit structure-dependent anticancer activity against non-small cell lung cancer cells (A549). mdpi.com One promising derivative, containing a 2-furyl substituent, was found to be selective towards cancerous cells and also reduced their migration. mdpi.com The inclusion of the 4-hydroxyphenyl group is thought to contribute to these effects, potentially through antioxidant mechanisms that are often relevant in cancer biology. mdpi.com

| Derivative Class | Biological Activity | Target/Model | Key Findings |

|---|---|---|---|

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Antimicrobial | MRSA, VRE, Gram-negative pathogens, Drug-resistant Candida spp. | Showed significant activity with MIC values as low as 0.5–2 µg/mL against VRE. nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Anticancer | A549 non-small cell lung cancer cells | A derivative with a 2-furyl group showed selectivity for cancer cells and reduced cell migration. mdpi.com |

| (3-Alkoxymethyl-4-hydroxyphenyl)propan-1-ones | Antimicrobial & Antioxidant | S. aureus, E. coli, C. albicans, DPPH/ABTS assays | Demonstrated modest antimicrobial and antioxidant activities. researchgate.net |

Exploration of Structure-Activity Relationships for Targeted Applications

Understanding the relationship between the chemical structure of this compound derivatives and their biological function is crucial for designing targeted applications. Research has consistently shown that the activity of these compounds is highly dependent on the nature and position of their functional groups. nih.govmdpi.com

For example, in the development of antimicrobial agents from 3-((4-hydroxyphenyl)amino)propanoic acid, the introduction of hydrazone moieties with heterocyclic substituents led to the most potent and broad-spectrum activity. nih.gov This indicates that these specific chemical features are critical for the molecule's interaction with microbial targets. Similarly, the anticancer potency of this class of compounds was also found to be structure-dependent, with a 2-furyl substituent conferring selectivity towards cancer cells. mdpi.com

Future research will focus on systematically modifying the this compound backbone—such as altering the length of the propanal chain, substituting on the phenyl ring, or modifying the aldehyde group—to create new analogs. By correlating these structural changes with resulting biological activities, researchers can develop predictive models to design molecules with enhanced potency and selectivity for specific targets, be it a bacterial enzyme or a cancer cell receptor.

Development of this compound as a Chemical Building Block for Advanced Materials and Pharmaceuticals

This compound is recognized as a valuable chemical building block, or synthon, for organic synthesis. achemblock.comchemshuttle.com Its structure contains multiple reactive sites—the phenolic hydroxyl group, the aldehyde function, and the aromatic ring—that allow for a wide range of chemical transformations. This versatility makes it a crucial starting material for creating more complex molecules with applications in pharmaceuticals and materials science. chemshuttle.com

In pharmaceutical development, it serves as a scaffold for generating libraries of novel compounds for drug discovery. mdpi.com For instance, it has been used as the foundation for synthesizing derivatives screened for antimicrobial and anticancer properties. nih.govmdpi.com Its utility is particularly noted in the development of heterocyclic structures, which are a cornerstone of many modern drugs. chemshuttle.com

Beyond medicine, the phenolic and aldehyde functionalities make it a candidate for polymerization reactions and the synthesis of novel polymers and resins. Future work could explore its incorporation into advanced materials, such as specialty polymers with tailored thermal or optical properties, or as a component in the synthesis of fine chemicals and agrochemicals.

Computational and Theoretical Chemistry Approaches for this compound (e.g., Molecular Docking, DFT)

Computational and theoretical chemistry provide powerful tools for investigating the properties of molecules like this compound at an atomic level. cornell.edu These methods allow researchers to predict molecular structure, reactivity, and interactions, guiding experimental work and accelerating the discovery process.

Density Functional Theory (DFT): DFT calculations are widely used to study the electronic structure and geometry of molecules. For derivatives of this compound, such as chalcones, DFT has been employed to optimize molecular geometry, analyze vibrational spectra, and determine electronic properties like the HOMO-LUMO energy gap, which relates to the molecule's reactivity and electronic transitions. niscpr.res.inniscpr.res.in Such studies help in understanding the fundamental energetic and structural characteristics of these compounds. niscpr.res.inniscpr.res.in

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. For compounds derived from the 4-hydroxyphenyl scaffold, molecular docking has been used to screen for potential biological activity. nih.gov For example, a pyrrolo[1,2-a] quinoxaline-based compound was studied in silico for its interaction with the main protease of the SARS-CoV-2 virus. nih.gov Future research will likely apply these docking methods to this compound and its novel derivatives to predict their binding affinity to various therapeutic targets, including bacterial enzymes or cancer-related proteins, thereby prioritizing which compounds to synthesize and test in the lab.

Computational methods can also predict physicochemical properties. For this compound itself, computational tools have been used to predict its collision cross-section (CCS) for different adducts, which is valuable for its identification in mass spectrometry-based analyses. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 151.07536 | 128.9 |

| [M+Na]⁺ | 173.05730 | 137.1 |

| [M-H]⁻ | 149.06080 | 131.5 |

| [M+NH₄]⁺ | 168.10190 | 149.7 |

| [M+K]⁺ | 189.03124 | 134.8 |

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Catalyst | Temperature | Yield* | Major Byproducts |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd | 40°C | High | Trace 4-hydroxybenzoic acid |

| Aldol Condensation + H₂ | NaOH → Pd | 25–60°C | Moderate | Unreacted aldehydes |

| *Yields depend on substrate purity and reaction scale. |

Advanced: How do structural modifications (e.g., oxidation/reduction) impact the compound’s biological activity?

Answer:

The aldehyde and hydroxyl groups are critical for interactions with biological targets:

- Oxidation : Converts the aldehyde to a carboxylic acid (4-hydroxybenzenepropanoic acid), reducing electrophilicity and altering enzyme inhibition (e.g., weakened binding to aldehyde dehydrogenase due to loss of Schiff base formation) .

- Reduction : Converts the aldehyde to an alcohol (3-(4-hydroxyphenyl)propanol), diminishing reactivity with thiol-containing proteins but enhancing solubility for in vitro assays .

Q. Methodological Insight :

- Use HPLC-MS to track metabolic transformations in biological matrices.

- Compare IC₅₀ values of derivatives in enzyme inhibition assays (e.g., aldehyde dehydrogenase) to quantify activity shifts .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (O-H stretch) .

- HPLC-PDA : Quantifies purity (>95% achievable via catalytic hydrogenation) and detects oxidation byproducts .

Advanced: How can researchers resolve contradictions in reported antioxidant activity across studies?

Answer:

Discrepancies often arise from:

Assay Variability : DPPH, ABTS, and ORAC assays differ in radical sources and solvent systems.

- Solution : Standardize protocols (e.g., IC₅₀ in μM Trolox equivalents) and include positive controls (e.g., ascorbic acid) .

Purity Issues : Trace aldehydes or phenolic impurities may confound results.

- Solution : Use HPLC-purified samples and report purity thresholds (>98%) .

Cell vs. Cell-Free Systems : Antioxidant effects in vitro (e.g., HepG2 cells) may not translate to in vivo models.

- Recommendation : Validate findings in both systems and assess bioavailability via ADMET profiling .

Basic: What are the key applications of this compound in pharmacological research?

Answer:

- Anti-Inflammatory Studies : Modulates NF-κB and COX-2 pathways in macrophage models (e.g., RAW 264.7 cells) .

- Antimicrobial Screening : Inhibits Gram-positive bacteria (e.g., S. aureus) via membrane disruption, validated by SEM imaging .

- Neuroprotection : Reduces ROS in neuronal cell lines (e.g., SH-SY5Y) under oxidative stress, linked to Alzheimer’s models .

Q. Methodological Note :

- Use site-directed mutagenesis (e.g., Lys-268→Ala) to validate binding residues.

- Couple with ITC (Isothermal Titration Calorimetry) to measure binding thermodynamics .

Basic: How does this compound compare to structural analogs in reactivity?

Answer:

Table 3: Reactivity Comparison with Analogs

| Compound | Key Structural Feature | Reactivity with NaBH₄ | Oxidation Product |

|---|---|---|---|

| This compound | Aldehyde + hydroxyl | Rapid reduction | 4-Hydroxybenzenepropanoic acid |

| 4-Hydroxycinnamaldehyde | α,β-unsaturated aldehyde | Slow reduction | 4-Hydroxycinnamic acid |

| 4-Hydroxybenzaldehyde | Simple aromatic aldehyde | No reduction* | 4-Hydroxybenzoic acid |

| *Requires harsher conditions (e.g., LiAlH₄) . |

Advanced: What strategies mitigate instability of the aldehyde group during storage?

Answer:

- Storage Conditions :

- Temperature : –20°C under inert gas (Ar) to prevent oxidation.

- Solvent : Dissolve in anhydrous DMSO or ethanol (prevents hydrate formation) .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

- Quality Control : Monitor aldehyde content via periodic FTIR or Schiff’s reagent tests .

Basic: What are the safety considerations for handling this compound?

Answer:

- Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; causes irritation upon prolonged exposure .

- PPE : Use nitrile gloves, lab coat, and fume hood to avoid dermal/ocular contact.

- Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced: How can computational chemistry optimize derivatives for enhanced bioactivity?

Answer:

- QSAR Modeling : Correlate substituent effects (e.g., electron-donating groups on the phenyl ring) with antioxidant potency .

- MD Simulations : Predict binding stability in ALDH or COX-2 active sites over 100 ns trajectories (e.g., GROMACS).

- Synthetic Prioritization : Focus on derivatives with lower LogP (improved solubility) and higher H-bond donor capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.